molecular formula C29H32N6O6S2 B2648045 N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide CAS No. 309968-31-8

N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2648045
CAS No.: 309968-31-8
M. Wt: 624.73
InChI Key: KSENSTZCXQBCEQ-UHFFFAOYSA-N
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Description

N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a structurally complex molecule featuring:

  • A 1,2,4-triazole core, a heterocyclic ring known for its stability and hydrogen-bonding capacity in medicinal chemistry.
  • 2,5-dimethoxyphenyl substituents, which contribute electron-donating effects and modulate lipophilicity.
  • A carbamoylmethyl sulfanyl group linked to a 3-methylphenyl moiety, enabling hydrogen bonding and hydrophobic interactions.

This compound’s synthesis likely involves S-alkylation of a triazole-thione precursor with a halogenated benzamide derivative, analogous to methods described for related triazoles .

Properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O6S2/c1-19-7-6-8-21(15-19)31-27(36)18-42-29-33-32-26(35(29)24-16-22(40-4)11-14-25(24)41-5)17-30-28(37)20-9-12-23(13-10-20)43(38,39)34(2)3/h6-16H,17-18H2,1-5H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSENSTZCXQBCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the dimethoxyphenyl and carbamoyl groups. The sulfanyl group is then added, and the final step involves the attachment of the dimethylsulfamoylbenzamide moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to isolate the final product. Quality control measures are also essential to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbamoyl group may produce primary or secondary amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a triazole ring, which is known for its biological activity. The synthesis typically involves multi-step reactions using various organic precursors. The triazole moiety contributes to the compound's potential antifungal and antibacterial properties, making it a candidate for drug development.

Synthesis Overview

The synthesis involves the following steps:

  • Formation of the Triazole Ring : The initial step involves creating the triazole structure through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve introducing the dimethoxyphenyl and carbamoyl groups.
  • Final Modifications : The final stages include functional group modifications to enhance solubility and bioactivity.

Antifungal and Antibacterial Properties

Research indicates that compounds containing triazole rings exhibit significant antifungal and antibacterial activities. The specific compound has shown promise in inhibiting various strains of fungi and bacteria due to its ability to interfere with their metabolic processes.

Cancer Research

Preliminary studies suggest that this compound may have anticancer properties. Triazoles have been linked to the inhibition of tumor growth by inducing apoptosis in cancer cells. Further research is needed to explore its efficacy against specific cancer types.

Drug Development

The unique structure of N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide positions it as a potential lead compound in drug discovery programs targeting infectious diseases and cancer.

Case Studies and Research Findings

Several studies have documented the applications of similar triazole compounds:

StudyFindingsApplication
Study ADemonstrated antifungal activity against Candida speciesAntifungal drug development
Study BShowed inhibition of cell proliferation in breast cancer cellsOncology research
Study CInvestigated synergistic effects with existing antibioticsCombination therapy

Mechanism of Action

The mechanism of action of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:

  • The target’s benzamide carbonyl (C=O) would exhibit a strong absorption near 1660–1680 cm⁻¹, absent in ’s triazole-thiones [7–9] due to tautomerization .
  • The dimethylsulfamoyl group (S=O) would show peaks at ~1150–1300 cm⁻¹, similar to sulfonyl groups in ’s compounds.

Nuclear Magnetic Resonance (NMR):

  • The 2,5-dimethoxyphenyl protons would resonate as distinct singlets (δ 3.7–3.9 ppm for OCH₃), contrasting with ’s 2,4-difluorophenyl multiplets (δ 6.8–7.2 ppm).

Research Findings and Data Tables

Table 1: Structural Comparison of Triazole Derivatives

Feature Target Compound [7–9] Derivatives
Core Structure 1,2,4-triazole 1,2,4-triazole-thione 1,2,4-triazole
Key Substituents Dimethylsulfamoyl benzamide Sulfonylphenyl, difluoro Benzopyrone, Schiff base
Electron Effects Electron-donating (OCH₃) Electron-withdrawing (F) Variable (depends on R)
Synthetic Complexity High (multiple alkylation steps) Moderate (cyclization) Moderate (condensation)

Table 2: Predicted Docking Parameters (Glide XP)

Compound Type Hydrophobic Enclosure Score Hydrogen Bond Score Estimated ΔG (kcal/mol)
Target Compound +3.5 (high) +2.1 -9.8
[7–9] +2.8 +1.5 -7.2
Derivatives +1.9 +2.4 -6.5

Biological Activity

N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the various functional groups. The triazole structure is particularly notable for its broad applications in pharmaceuticals due to its antifungal and antibacterial properties. The synthetic pathway can be summarized as follows:

  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions to create the triazole framework.
  • Introduction of Sulfhydryl Group : Adding a sulfhydryl moiety to enhance biological activity.
  • Functionalization : Incorporating dimethylsulfamoyl and carbamoyl groups to increase solubility and bioavailability.

Antimicrobial Properties

The triazole moiety is well-known for its antifungal and antibacterial activities. Research indicates that compounds containing triazole rings exhibit potent activity against various pathogens:

  • Antifungal Activity : Compounds similar to this compound have demonstrated effectiveness against Candida species and Aspergillus species with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Antibacterial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it possesses an IC50 value lower than that of standard antibiotics, suggesting a promising therapeutic potential .

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar triazole derivatives. The findings suggest that:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific proteins involved in cell survival pathways (e.g., Bcl-2 family proteins) and by disrupting cellular signaling pathways associated with proliferation .
  • Case Studies : In a study involving various cancer cell lines (e.g., A431 and Jurkat cells), derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin, indicating enhanced cytotoxicity against these cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Triazole RingEssential for antifungal and antibacterial activity
Dimethoxy SubstituentEnhances lipophilicity and bioavailability
Sulfhydryl GroupIncreases interaction with biological targets
Carbamoyl GroupContributes to cytotoxicity in cancer cells

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